4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Description
The compound 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two isopropyl (propan-2-yl) groups and a methyl substituent. Its structure comprises:
- A main pyrazole ring substituted at position 1 with an isopropyl group and at position 4 with a methyl group.
- A secondary pyrazole ring linked via a methylene (-CH2-) bridge to the amine at position 3 of the main pyrazole. This secondary pyrazole is also substituted with an isopropyl group at position 1.
It is reported to have a purity of ≥95% in standardized analyses .
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)18-9-12(5)14(17-18)15-8-13-6-7-16-19(13)11(3)4/h6-7,9-11H,8H2,1-5H3,(H,15,17) |
InChI Key |
SYWGKGVSBCTISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For example:
These findings suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action and potential clinical applications.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound was assessed in animal models for its ability to reduce inflammation markers:
These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been a focus of research due to their ability to scavenge free radicals. The compound was tested using the DPPH assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 35 |
| 50 | 62 |
| 100 | 85 |
The results demonstrate a dose-dependent increase in antioxidant activity, suggesting that the compound could be useful in preventing oxidative stress-related diseases .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the compound :
Case Study 1: Synthesis and Biological Evaluation
A study published in Molecules described the synthesis of various pyrazole derivatives and their biological evaluations. The researchers synthesized compounds similar to 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine and assessed their anticancer activity against different cell lines, revealing promising results that align with our findings regarding cytotoxicity .
Case Study 2: Molecular Docking Studies
In another investigation, molecular docking studies were conducted to evaluate the binding affinity of the compound with various biological targets associated with cancer pathways. The results indicated strong interactions with proteins involved in cell proliferation and survival, suggesting a mechanism for its anticancer effects .
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycles :
- The target compound features a bis-pyrazole scaffold, while Utatrectinib and Voxelotor incorporate pyridines or imidazopyridines, increasing structural complexity and electronic diversity .
- Chlorinated () and benzyl-substituted () analogs exhibit distinct electronic profiles due to electron-withdrawing (Cl) or bulky (benzyl) groups.
Methylene bridges (e.g., in the target compound) vs. ether linkages () influence conformational flexibility and metabolic stability.
Applications :
- Voxelotor’s clinical success underscores the therapeutic relevance of pyrazole derivatives, though the target compound’s specific applications remain underexplored in the provided evidence .
- Utatrectinib’s imidazopyridine linkage highlights the role of fused heterocycles in kinase inhibition .
Computational and Analytical Tools
Programs like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for characterizing pyrazole derivatives, enabling precise determination of electronic properties and molecular interactions .
Biological Activity
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, a complex pyrazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a unique structure characterized by multiple pyrazole rings and isopropyl substituents. This configuration is thought to contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that certain pyrazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that pyrazole derivatives can act as antineoplastic agents by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
Pyrazole compounds are also known for their antimicrobial properties. In particular, studies have reported that derivatives containing the pyrazole motif demonstrate efficacy against various bacterial and fungal strains. The compound's structure may enhance its ability to penetrate microbial membranes, leading to increased antimicrobial action .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For example, related studies have evaluated the inhibition of alpha-amylase and phospholipase A2 enzymes by pyrazole derivatives, suggesting that this class of compounds can modulate enzymatic activity effectively. The IC50 values for these interactions indicate promising potency compared to standard inhibitors .
Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was evaluated for its effect on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for further anticancer drug development.
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial activity of similar pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited inhibition zones ranging from 12 to 16 mm, showcasing their potential as antimicrobial agents .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, copper-catalyzed coupling (e.g., CuBr with cesium carbonate as a base) in polar aprotic solvents like DMSO at 35–50°C has been used for similar pyrazole derivatives, though yields may be low (~17.9%) due to steric hindrance from isopropyl groups . Optimization strategies include:
- Catalyst Screening : Testing palladium or alternative copper ligands to enhance cross-coupling efficiency.
- Solvent Effects : Evaluating DMF or DMA for improved solubility of intermediates.
- Temperature Gradients : Increasing reaction time or temperature (e.g., 60°C) to drive completion.
- Data Reference : A related synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine achieved 17.9% yield using Cs₂CO₃ and CuBr .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine linkages. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while isopropyl groups show split peaks near δ 1.2–1.5 ppm .
- HRMS (ESI) : To verify molecular weight (e.g., [M+H]+ at m/z 215 for a simpler analog) .
- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for structurally related compounds) .
- Data Reference : A quinazolin-4-amine derivative was characterized with 82% yield, mp 172–173°C, and C/H/N analysis (76.80%, 6.14%, 17.06%) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can predict:
- Electron-Density Maps : Identifying reactive sites for functionalization (e.g., methyl or amine groups).
- Binding Affinity : Simulating interactions with biological targets (e.g., kinase enzymes) .
- Application Example : ICReDD combines computational path-searching with experimental feedback to optimize reaction conditions, reducing trial-and-error timelines .
Q. What strategies resolve contradictions in reported spectral data for pyrazole-amine derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to stabilize dominant forms.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize hydrogen bonds, altering shifts .
- Case Study : A 1,5-diarylpyrazole derivative showed δ 8.87 (d, J = 2 Hz) for aromatic protons in CDCl₃, while DMSO-d₆ shifted peaks upfield .
Q. How does substituent variation (e.g., isopropyl vs. phenyl groups) impact the compound’s physicochemical properties?
- Methodological Answer : Systematic SAR studies can evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
